Mass Spectrometric Discrimination: +6.04 Da Shift Enables Definitive Analyte–Internal Standard Resolution in LC-MS/MS
Dipivefrin-d6 hydrochloride (C₁₉H₂₄D₆ClNO₅, MW = 393.94) exhibits a +6.04 Da mass increase over non-deuterated dipivefrin hydrochloride (C₁₉H₃₀ClNO₅, MW = 387.90), corresponding to the substitution of six protium atoms with deuterium across the two pivaloyl tert-butyl groups . This mass shift is sufficient to move the [M+H]⁺ precursor ion from m/z 352.2 (dipivefrin free base) to m/z 358.2 (dipivefrin-d6 free base), providing baseline chromatographic co-elution with full MS¹ resolution and no isotopic cross-talk between analyte and internal standard channels . Typical SIL-IS protocols require a mass difference of ≥3 Da to avoid natural isotopic abundance overlap; the +6 Da shift exceeds this threshold with margin [1].
| Evidence Dimension | Molecular weight and mass spectrometric precursor ion m/z |
|---|---|
| Target Compound Data | Dipivefrin-d6 HCl: MW = 393.94 g/mol; free base [M+H]⁺ ≈ m/z 358.2 |
| Comparator Or Baseline | Dipivefrin HCl: MW = 387.90 g/mol; free base [M+H]⁺ ≈ m/z 352.2 |
| Quantified Difference | ΔMW = +6.04 Da (1.56% mass increase); Δm/z = +6.0 Th for precursor ion |
| Conditions | Calculated from elemental composition: C₁₉H₂₄D₆ClNO₅ vs. C₁₉H₃₀ClNO₅; confirmed by vendor Certificate of Analysis |
Why This Matters
A ≥3 Da mass shift is the industry minimum for SIL-IS to avoid natural ¹³C/²H isotopic interference; the +6 Da shift provides a conservative margin ensuring method ruggedness during regulatory bioanalysis.
- [1] U.S. FDA/CDER. Bioanalytical Method Validation: Guidance for Industry. May 2018. Section on Internal Standard Selection. View Source
